molecular formula C7H12F4O3 B1458589 2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol CAS No. 1435806-79-3

2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol

Cat. No. B1458589
M. Wt: 220.16 g/mol
InChI Key: ODOSDHKDNVEWRD-UHFFFAOYSA-N
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Description

“2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol” is a chemical compound with the molecular formula C7H12F4O3 and a molecular weight of 220.16 g/mol . It is used for research purposes.

Scientific Research Applications

Biodegradation and Environmental Fate

Studies have explored the biodegradation and environmental fate of compounds similar to "2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol," focusing on their interaction with microorganisms and potential for use in bioremediation. For example, Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the role of microorganisms in degrading ether oxygenates through various metabolic pathways, which may share similarities with the compound due to its ether linkages Thornton et al., 2020.

Novel Flame Retardants

The occurrence and environmental impact of novel brominated flame retardants, which may share some chemical functionalities with "2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol," have been reviewed, discussing their presence in indoor air, dust, and consumer goods. Zuiderveen et al. (2020) and Hsu et al. (2018) have focused on the environmental persistence and toxicity of these compounds, suggesting potential research interests in their stability, degradation, and ecological effects Zuiderveen et al., 2020; Hsu et al., 2018.

Solubility and Chemical Interactions

The solubility and interaction of small hydrocarbons in specific phosphonium-based ionic liquids, as studied by Liu et al. (2013), might offer insights into the solvent properties and applications of "2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol" in facilitating chemical reactions or as a medium for specific catalytic processes Liu et al., 2013.

Analytical and Environmental Chemistry

Further research into the analytical methods and environmental chemistry of compounds with complex ether structures, similar to the chemical , could provide insights into their properties, applications, and environmental impacts. This includes studies on their analytical detection, environmental distribution, and potential health risks Krogh et al., 2003.

properties

IUPAC Name

2-[2-(2,2,3,3-tetrafluoropropoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F4O3/c8-6(9)7(10,11)5-14-4-3-13-2-1-12/h6,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOSDHKDNVEWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(C(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229418
Record name Ethanol, 2-[2-(2,2,3,3-tetrafluoropropoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol

CAS RN

1435806-79-3
Record name Ethanol, 2-[2-(2,2,3,3-tetrafluoropropoxy)ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435806-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[2-(2,2,3,3-tetrafluoropropoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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